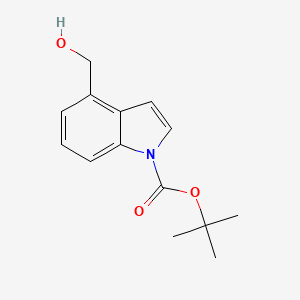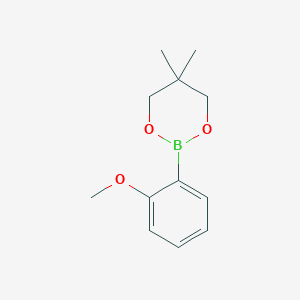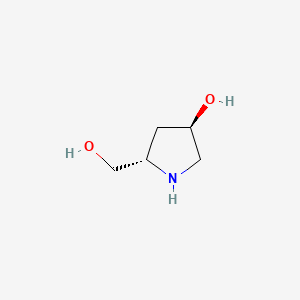
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Übersicht
Beschreibung
“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is a chemical compound with the CAS Number: 104587-51-1 . Its molecular formula is C5H11NO2 and has a molecular weight of 117.15 . The IUPAC name for this compound is (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol .
Molecular Structure Analysis
The InChI code for “(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is 1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is a solid at room temperature and should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Nucleic Acid Research Applications:
- The compound was used in the synthesis of intercalating nucleic acids (INAs), showing that its incorporation as a bulge in oligodeoxynucleotides induced a slight destabilization in INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes. This highlights its potential utility in nucleic acid research and manipulation (Filichev & Pedersen, 2003).
Synthesis of 1′-aza-C-nucleosides:
- The compound was utilized in the synthesis of pyrimidine 1′-aza-C-nucleosides, which are important for pharmaceutical research. The study demonstrated the compound's versatility in forming nucleoside analogues, which are significant in the development of new medications (Filichev & Pedersen, 2001).
As a Synthesis Intermediate:
- It was synthesized in large scale as a useful intermediate for creating various bioactive molecules. This demonstrates its role as a building block in the synthesis of complex organic compounds (Kotian et al., 2005).
Glycosidase Inhibitory Activities:
- Derivatives of the compound were synthesized and tested for their inhibitory activities toward glycosidases. This research is significant for understanding the compound's potential in developing inhibitors for enzymes involved in carbohydrate metabolism (Popowycz et al., 2004).
Chiral Building Blocks in Organic Synthesis:
- The compound and its enantiomer were synthesized using asymmetric 1,3-dipolar cycloadditions, highlighting its importance as a chiral building block in the synthesis of enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



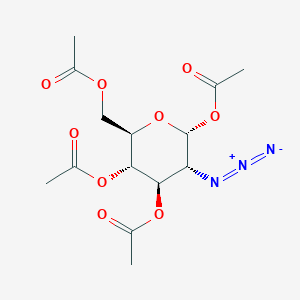
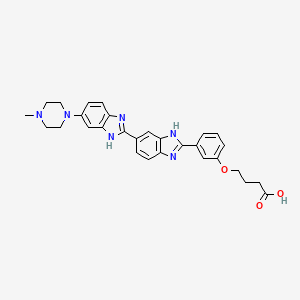
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)

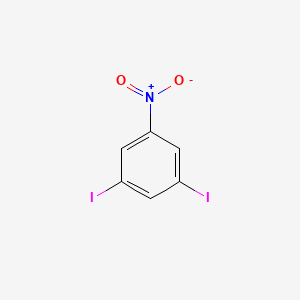
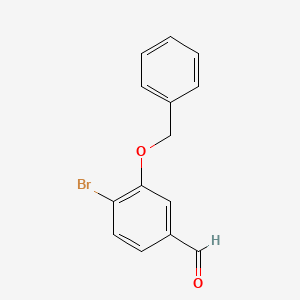
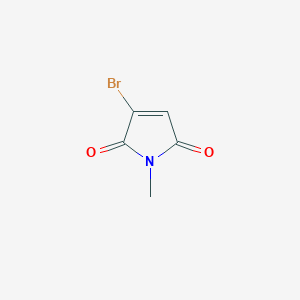

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)
